molecular formula C10H17ClN2O2 B6268768 1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one CAS No. 1018303-98-4

1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one

Cat. No.: B6268768
CAS No.: 1018303-98-4
M. Wt: 232.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one is a chemical compound with the molecular formula C11H19ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Properties

CAS No.

1018303-98-4

Molecular Formula

C10H17ClN2O2

Molecular Weight

232.7

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one typically involves the reaction of piperazine with chloroacetyl chloride, followed by further modifications to introduce the butanone moiety. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: Piperazine reacts with chloroacetyl chloride in the presence of a base to form 1-(2-chloroacetyl)piperazine.

    Step 2: The intermediate product is then reacted with butanone under controlled conditions to yield the final product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It serves as a building block in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target molecules involved.

Comparison with Similar Compounds

1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one can be compared with other similar compounds, such as:

    1-(2-chloroacetyl)piperazine: This compound lacks the butanone moiety and has different chemical properties and applications.

    1-(2-chloroacetyl)-4-methylpiperazine:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.